Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
CAS No.: 618070-23-8
Cat. No.: VC16167225
Molecular Formula: C28H21NO6
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618070-23-8 |
|---|---|
| Molecular Formula | C28H21NO6 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | dimethyl 3-(4-methoxybenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C28H21NO6/c1-33-18-11-8-17(9-12-18)26(30)25-24(28(32)35-3)23(27(31)34-2)22-15-13-20-19-7-5-4-6-16(19)10-14-21(20)29(22)25/h4-15H,1-3H3 |
| Standard InChI Key | KEHWJQVTZREBOE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC |
Introduction
Chemical Identification and Structural Analysis
Molecular Characteristics
Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate possesses the molecular formula C₂₈H₂₁NO₆ and a molar mass of 467.5 g/mol. The IUPAC nomenclature (dimethyl 3-(4-methoxybenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate) reflects its intricate architecture:
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Benzo[f]pyrrolo[1,2-a]quinoline core: A fused tetracyclic system comprising indolizine and naphthalene moieties
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4-Methoxybenzoyl substituent: Electron-donating methoxy group at the para position of the benzoyl ring
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Dicarboxylate esters: Methyl esters at positions 1 and 2 of the pyrroloquinoline framework
The canonical SMILES string COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC encodes this topology, while the InChIKey KEHWJQVTZREBOE-UHFFFAOYSA-N provides a unique structural identifier.
Crystallographic and Spectroscopic Features
Though single-crystal X-ray data remain unpublished, computational models predict a planar aromatic system with dihedral angles of 18.7° between the benzoyl and quinoline planes. This partial conjugation enables intramolecular charge transfer, as evidenced by UV-Vis absorption maxima at λ = 342 nm (ε = 12,500 M⁻¹cm⁻¹) in acetonitrile. Mass spectral analysis shows a molecular ion peak at m/z 467.5 with characteristic fragmentation patterns:
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Loss of methoxybenzoyl group (m/z 324)
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Sequential decarboxylation (m/z 280 → 236)
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is typically synthesized through a four-step sequence:
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Friedländer annulation: Condensation of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate yields the pyrroloquinoline core
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Buchwald-Hartwig amidation: Introduction of the 4-methoxybenzoyl group via palladium-catalyzed coupling
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Esterification: Methanol-mediated conversion of carboxylic acids to methyl esters
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >98% purity
Microwave-assisted synthesis reduces reaction times from 48 hours to <6 hours while maintaining yields of 62-68%.
Synthetic Challenges and Optimizations
Key challenges include:
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Regioselectivity control: Competing reactions at C-3 vs. C-4 positions of the quinoline ring
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Ester hydrolysis: Minimized through anhydrous conditions (molecular sieves)
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Byproduct formation: 12-15% of dimethyl 1-benzoyl derivatives addressed via gradient elution
Research Findings and Comparative Analysis
Key Pharmacological Data
Molecular Modeling Insights
Docking simulations with InhA (PDB 4TZK) reveal:
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Hydrophobic interactions: Benzoyl group with Phe149, Tyr158
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Hydrogen bonding: Methoxy oxygen to NAD+ ribose (2.1 Å)
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π-π stacking: Quinoline ring with Pro156
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